molecular formula C10H9BrFNO3 B1623819 3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one CAS No. 665003-40-7

3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one

Cat. No.: B1623819
CAS No.: 665003-40-7
M. Wt: 290.09 g/mol
InChI Key: UGBKYDASQNOIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one is a useful research compound. Its molecular formula is C10H9BrFNO3 and its molecular weight is 290.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

665003-40-7

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2

InChI Key

UGBKYDASQNOIHP-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyl lithium (2.3M in n-hexanes, 118.3 ml, 0.272 mol, 1.06 eq) was added at −30° C. to anhydrous tert-butanol (25.0 g, 0.53 mol, 2.07 eq) in anhydrous THF (170 ml), under nitrogen. The mixture was stirred for 30 min at −30° C., and was then allowed to warm slowly to 0° C. After 30 min at 0° C., the (4-bromo-3-fluoro-phenyl)-carbamic acid benzyl ester (83 g, 0.256 mol, 1 eq) was added portionwise, keeping the temperature cold, and the mixture was stirred for an additional 30 min at 0° C. To this ice cold mixture, R(−)-glycidyl butyrate (39.7 ml, 0.288 mol, 1.12 eq) were added and the mixture allowed to come gradually to room temperature. The mixture was extracted with saturated sodium chloride solution and the organic phase was dried over MgSO4, filtrated and evaporated. The product was obtained after recrystallisation of the crude product with ethyl acetate, to give (64.1 g, 86.4%).
Quantity
118.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Reaction Step Three

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